molecular formula C12H18S2 B8077486 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene

1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene

Cat. No.: B8077486
M. Wt: 226.4 g/mol
InChI Key: LAOYWXNQAGDBTL-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a 4-methylsulfanylbutylsulfanyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene typically involves the introduction of the 4-methylsulfanylbutylsulfanyl group onto a benzene ring. One common method is through the Friedel-Crafts alkylation reaction, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activities .

Comparison with Similar Compounds

Comparison: 1-Methyl-3-(4-methylsulfanylbutylsulfanyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-methyl-3-(4-methylsulfanylbutylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S2/c1-11-6-5-7-12(10-11)14-9-4-3-8-13-2/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOYWXNQAGDBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)SCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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